Benzenepropanoic acid, 3-methoxy-4-(2-phenylethoxy)-
CAS No.: 928001-38-1
Cat. No.: VC16278269
Molecular Formula: C18H20O4
Molecular Weight: 300.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 928001-38-1 |
|---|---|
| Molecular Formula | C18H20O4 |
| Molecular Weight | 300.3 g/mol |
| IUPAC Name | 3-[3-methoxy-4-(2-phenylethoxy)phenyl]propanoic acid |
| Standard InChI | InChI=1S/C18H20O4/c1-21-17-13-15(8-10-18(19)20)7-9-16(17)22-12-11-14-5-3-2-4-6-14/h2-7,9,13H,8,10-12H2,1H3,(H,19,20) |
| Standard InChI Key | XDRYXGHZKZYQQD-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=CC(=C1)CCC(=O)O)OCCC2=CC=CC=C2 |
Introduction
Structural Analysis and Nomenclature
Molecular Architecture
The compound’s structure consists of a benzene ring with three distinct substituents:
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A propanoic acid group (-CH2CH2COOH) attached to the benzene backbone.
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A methoxy group (-OCH3) at the 3-position.
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A 2-phenylethoxy group (-OCH2CH2C6H5) at the 4-position.
The IUPAC name, benzenepropanoic acid, 3-methoxy-4-(2-phenylethoxy)-, reflects this substitution pattern. The molecular formula is inferred as C18H20O4 based on additive contributions from each functional group .
Stereochemical Considerations
While no stereochemical data exists for this specific compound, analogous structures like (2R)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutanoic acid (PubChem CID: 9944529) demonstrate the influence of chirality on biological activity . The presence of asymmetric centers in the phenylethoxy chain or propanoic acid moiety could lead to enantiomeric forms, though this remains unconfirmed.
Synthesis and Manufacturing Pathways
Precursor-Based Synthesis
A plausible route involves 3-methoxy-4-(2-phenylethoxy)benzaldehyde (CAS 149428-74-0) as a key intermediate . Oxidation of the aldehyde group to a carboxylic acid via potassium permanganate or Jones reagent would yield the target compound:
Alternative Routes
Esterification or Friedel-Crafts alkylation could introduce the phenylethoxy group post-synthesis. For example, methyl esters of benzenepropanoic acid (e.g., CAS 103-25-3) undergo hydrolysis to carboxylic acids under acidic conditions .
Physicochemical Properties
Thermodynamic Parameters
The low water solubility suggests hydrophobicity, aligning with ECOSAR predictions for structurally similar esters .
Spectroscopic Characteristics
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IR Spectroscopy: Strong absorbance at 1700 cm⁻¹ (C=O stretch of carboxylic acid), 1250 cm⁻¹ (C-O-C ether stretch).
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NMR: Expected aromatic protons (δ 6.8–7.4 ppm), methoxy singlet (δ 3.8 ppm), and phenylethoxy methylene protons (δ 4.2 ppm) .
Environmental Fate and Ecotoxicological Assessment
Persistence and Degradation
Modeled data for benzenepropanoic acid esters (CAS 70331-94-1) indicate:
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Biodegradation: Slow ultimate degradation (half-life >182 days in water), suggesting environmental persistence .
Ecotoxicity
ECOSAR predictions for chronic toxicity:
These values exceed the compound’s water solubility, implying low acute risk but potential chronic effects at saturation .
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